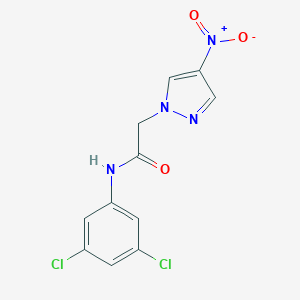
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRD-9424, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a tool compound for studying epigenetic regulation.
Mechanism of Action
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide selectively binds to the catalytic domain of KAT6A, inhibiting its activity and preventing the acetylation of histone proteins. This leads to changes in gene expression and can impact various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to impact the differentiation of stem cells, suggesting a potential role in regenerative medicine. However, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide.
Advantages and Limitations for Lab Experiments
One major advantage of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its high selectivity for KAT6A, allowing for specific inhibition of this enzyme without impacting other lysine acetyltransferases. Additionally, the synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research. However, one limitation of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its potential off-target effects, which may impact the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for KAT6A. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent. Finally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide could be used in combination with other epigenetic modifiers to explore the complex interplay between epigenetic regulation and gene expression.
In conclusion, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, or 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, is a valuable tool compound for studying epigenetic regulation and the role of KAT6A in various biological processes. Its high selectivity and optimized synthesis make it a valuable tool for scientific research, with potential applications in cancer therapeutics and regenerative medicine. Further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Scientific Research Applications
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of the lysine acetyltransferase KAT6A, which plays a role in the regulation of gene expression. This makes 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide a valuable tool for studying epigenetic regulation and the role of KAT6A in various biological processes. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been used in high-throughput screening assays to identify potential drug candidates for the treatment of cancer and other diseases.
properties
Product Name |
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(15-16(8)2)12(17)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
InChI Key |
VMZHPXZYGYMLGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
